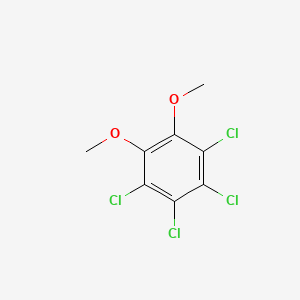

Tetrachloroveratrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.76e-06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

944-61-6 |

|---|---|

Molecular Formula |

C8H6Cl4O2 |

Molecular Weight |

275.9 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dimethoxybenzene |

InChI |

InChI=1S/C8H6Cl4O2/c1-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1-2H3 |

InChI Key |

NCYHCGGUQGDEQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC |

melting_point |

90.0 °C |

Other CAS No. |

944-61-6 |

solubility |

5.76e-06 M |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,5,6-Tetrachloroveratrole

This technical guide provides a comprehensive overview of the synthesis of 3,4,5,6-tetrachloroveratrole, a chlorinated aromatic ether. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the synthetic pathway, experimental protocols, and key analytical data for the target compound and its precursor.

Introduction

3,4,5,6-Tetrachloroveratrole, also known as 1,2,3,4-tetrachloro-5,6-dimethoxybenzene, is a halogenated organic compound with the chemical formula C₈H₆Cl₄O₂[1][2]. Its structure consists of a benzene ring substituted with four chlorine atoms and two adjacent methoxy groups. While specific applications in drug development are not widely documented in publicly available literature, chlorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This guide outlines a feasible synthetic route starting from catechol.

Synthesis Pathway

The synthesis of 3,4,5,6-tetrachloroveratrole is a two-step process. The first step involves the methylation of catechol to produce veratrole (1,2-dimethoxybenzene). The second step is the exhaustive chlorination of the veratrole aromatic ring to yield the final product.

Caption: Synthetic pathway for 3,4,5,6-tetrachloroveratrole from catechol.

Experimental Protocols

Synthesis of Veratrole (1,2-Dimethoxybenzene)

This protocol is based on a method described in the patent literature, which reports high yields and purity.

Reaction: Catechol + 2 (CH₃)₂CO₃ → Veratrole + 2 CH₃OH + 2 CO₂

Materials and Reagents:

-

Catechol

-

Dimethyl carbonate

-

Benzyltrimethylammonium chloride (catalyst)

-

Aqueous sodium hydroxide solution (for pH control)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 110 g of catechol to 300 mL of water.

-

Cool the mixture to 0-5 °C using an ice bath and begin stirring.

-

Add 3.3 g of benzyltrimethylammonium chloride to the mixture.

-

Slowly add 125 mL of dimethyl carbonate.

-

Gradually raise the temperature to 100 °C while maintaining the pH of the reaction mixture between 8 and 9 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Once the temperature reaches 100 °C, continue to heat the mixture to reflux and maintain for 1 hour.

-

After reflux, allow the mixture to cool and stand for 1 hour to allow for phase separation.

-

Separate the lower aqueous layer and wash the upper organic layer with a dilute sodium hydroxide solution.

-

Extract the organic layer with ethyl acetate, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude veratrole.

-

Purify the crude product by vacuum distillation to yield pure veratrole.

Synthesis of 3,4,5,6-Tetrachloroveratrole

Reaction: Veratrole + 4 Cl₂ → 3,4,5,6-Tetrachloroveratrole + 4 HCl

Materials and Reagents:

-

Veratrole

-

A suitable solvent (e.g., carbon tetrachloride, acetic acid, or an excess of a chlorinating agent)

-

Chlorine gas or a chlorinating agent (e.g., sulfuryl chloride)

-

A Lewis acid catalyst (e.g., ferric chloride, aluminum chloride, or iodine)

-

Aqueous sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

A suitable solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

-

In a three-necked flask protected from light and equipped with a gas inlet tube, a mechanical stirrer, and a condenser connected to a gas trap (to neutralize HCl gas), dissolve veratrole in a suitable solvent.

-

Add a catalytic amount of a Lewis acid (e.g., anhydrous ferric chloride).

-

Cool the reaction mixture in an ice bath.

-

Bubble chlorine gas through the stirred solution at a controlled rate. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material and intermediates), stop the chlorine flow and allow the mixture to warm to room temperature.

-

Quench the reaction by pouring the mixture into an ice-cold aqueous sodium bisulfite solution to destroy any excess chlorine.

-

Separate the organic layer. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3,4,5,6-tetrachloroveratrole by recrystallization from a suitable solvent like ethanol or methanol.

Data Presentation

Physicochemical and Spectrometric Data

The following table summarizes the available quantitative data for 3,4,5,6-tetrachloroveratrole.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₄O₂ | [1][2] |

| Molecular Weight | 275.94 g/mol | [1] |

| CAS Number | 944-61-6 | [1] |

| Appearance | Solid | |

| Melting Point | 90 °C | [1] |

| Mass Spectrum (EI) | m/z 276 (M⁺), 261, 233, 198 | |

| ¹H NMR (CDCl₃, predicted) | ~3.9 ppm (s, 6H) | |

| ¹³C NMR (CDCl₃, predicted) | ~61 ppm (OCH₃), ~129 ppm (C-Cl), ~148 ppm (C-OCH₃) |

Note on NMR Data: Specific experimental ¹H and ¹³C NMR data for 3,4,5,6-tetrachloroveratrole are not available in the searched literature. The predicted values are based on the molecular structure. The ¹H NMR spectrum is expected to show a single peak for the six equivalent protons of the two methoxy groups. The ¹³C NMR spectrum is expected to show three signals corresponding to the methoxy carbons, the chlorine-substituted aromatic carbons, and the methoxy-substituted aromatic carbons.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,4,5,6-tetrachloroveratrole.

References

The Enigmatic Mechanism of Action of Tetrachloroveratrole: An Overview of Limited Scientific Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroveratrole (TCV), a chlorinated aromatic compound, has been identified primarily as a byproduct of industrial processes, notably in the effluent from paper manufacturing that utilizes chlorine bleaching. Despite its presence in environmental contexts, a thorough investigation into its specific mechanism of action on biological systems is conspicuously absent from publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound, focusing on the scarcity of data regarding its molecular targets and cellular effects.

Chemical Identity and Origin

This compound is chemically known as 1,2,3,4-tetrachloro-5,6-dimethoxybenzene. It is formed through the bacterial O-methylation of tri- and tetrachloroguaiacols, which are themselves byproducts of the chlorine bleaching of wood pulp. This process highlights its environmental origin as a xenobiotic compound introduced through industrial activities.

Current State of Knowledge on the Mechanism of Action

Extensive searches of scientific databases and literature reveal a significant gap in the understanding of the specific mechanism of action of this compound. Unlike other well-studied chlorinated compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is known to be a potent ligand for the aryl hydrocarbon receptor (AhR), a direct and characterized interaction between this compound and a specific biological target has not been documented.

Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the altered expression of a battery of genes, including drug-metabolizing enzymes like cytochrome P450s. While the structural similarity of this compound to other AhR ligands might suggest a potential interaction, there is currently no direct experimental evidence to confirm that it is a significant agonist or antagonist of this receptor.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has not been specifically elucidated. While studies on related compounds, such as the glutathione conjugate of tetrachloro-1,4-benzoquinone, have shown irreversible inhibition of glutathione S-transferases, similar studies involving this compound are not available. Therefore, its profile as an inhibitor of any specific enzyme remains uncharacterized.

Toxicity Profile

Detailed toxicological studies specifically focused on this compound are scarce. While general principles of aquatic toxicity and the toxicological profiles of other tetrachlorinated compounds exist, this information cannot be directly extrapolated to this compound without specific experimental validation. The lack of data on its biological activity also means that no quantitative data, such as IC50 or Ki values, are available to be summarized.

Experimental Protocols

Due to the absence of published research on the mechanism of action of this compound, there are no established experimental protocols to detail. Future research to elucidate its mechanism would likely involve a battery of standard toxicological and pharmacological assays, including:

-

Receptor Binding Assays: To determine if this compound binds to nuclear receptors like the AhR, estrogen receptor, or others.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of relevant enzymes, such as cytochrome P450s, glutathione S-transferases, or other metabolic enzymes.

-

Cell-Based Assays: To assess effects on cell viability, proliferation, apoptosis, and specific signaling pathways in various cell lines.

-

In Vivo Studies: To investigate the toxicokinetics and systemic effects in animal models.

Signaling Pathways and Logical Relationships

As the mechanism of action is unknown, no signaling pathways or experimental workflows can be visualized. Should future research identify a specific molecular target, such diagrams would be invaluable for illustrating the cascade of events following exposure to this compound.

For instance, if TCV were found to be an AhR agonist, a hypothetical signaling pathway could be depicted as follows:

Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Conclusion

Unveiling the Aquatic Footprint: A Technical Guide to the Biological Activity of Tetrachloroveratrole

For Immediate Release

A comprehensive technical guide detailing the biological activities of tetrachloroveratrole in aquatic ecosystems has been compiled for researchers, scientists, and drug development professionals. This document synthesizes available data on the toxicity, bioaccumulation, and sublethal effects of this chlorinated organic compound, offering insights into its environmental impact and potential mechanisms of action.

This compound (3,4,5,6-tetrachloroveratrole), a persistent organic pollutant, emerges in the environment primarily through the bacterial O-methylation of tetrachloroguaiacol, a compound found in bleachery effluents from pulp and paper mills. Its presence in aquatic environments raises concerns due to its potential for bioaccumulation and toxicity to aquatic life. This guide provides a detailed overview of the current scientific understanding of this compound's interactions with aquatic organisms.

Quantitative Ecotoxicity and Bioaccumulation Data

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of aquatic organisms. The following tables summarize the key quantitative data available for this compound and its closely related precursor, tetrachloroguaiacol. A significant data gap exists for comprehensive acute and chronic toxicity values (LC50/EC50) for a wide range of aquatic species.

Table 1: Bioaccumulation Data for this compound in Fish

| Species | Bioconcentration Factor (BCF) | Log BCF | Exposure Conditions | Reference |

| Zebrafish (Brachydanio rerio) | ~25,119 | 4.4 | Not specified | [1] |

Table 2: Acute and Sublethal Toxicity of this compound to Fish

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Effects Observed | Reference |

| Zebrafish (Brachydanio rerio) | Threshold Toxic Concentration | 100 | Not specified | Embryo-larval toxicity, deformations (curvature of larvae, notochord distortion) | [1] |

Table 3: Toxicity of Tetrachloroguaiacol (Precursor) to Fish

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Effects Observed | Reference |

| Fathead Minnow (Pimephales promelas) | Hatching Success | 100 | 10 days | Significant reduction in egg hatching success | [2] |

| Fathead Minnow (Pimephales promelas) | Growth and Survival | Up to 400 | 7 days | No significant effect on larval growth or survival | [2] |

A screening assessment by the Canadian government concluded that this compound is highly hazardous to aquatic organisms, with an expected LC50/EC50 of ≤1 mg/L, and it meets the criteria for persistence and bioaccumulation[3].

Experimental Protocols

Detailed experimental protocols for the studies cited are crucial for reproducibility and further research. While the complete, detailed protocols for the specific studies on this compound are not fully available in the public domain, this section outlines the general methodologies employed in aquatic toxicity and bioaccumulation testing based on standard guidelines, which are presumed to be similar to those followed in the cited research.

Zebrafish (Brachydanio rerio) Embryo-Larval Toxicity and Bioaccumulation Assay (Based on Neilson et al., 1984)

This protocol is a generalized reconstruction based on the summary of the study.

-

Test Organism: Zebrafish (Brachydanio rerio) embryos and larvae.

-

Test Substance: 3,4,5,6-Tetrachloroveratrole.

-

Toxicity Testing:

-

A range of this compound concentrations would have been prepared in the test medium.

-

Fertilized zebrafish embryos would be exposed to these concentrations in a static or semi-static system.

-

Endpoints such as embryo viability, hatching success, larval survival, and the incidence of morphological deformities (e.g., spinal curvature, notochord distortion) would be recorded over a specified period.

-

The threshold toxic concentration is determined as the lowest concentration causing statistically significant adverse effects compared to a control group.

-

-

Bioconcentration Factor (BCF) Determination:

-

Juvenile or adult zebrafish would be exposed to a sublethal concentration of this compound in a flow-through or static-renewal system for a defined uptake phase.

-

Water and fish tissue samples would be collected at regular intervals to measure the concentration of the test substance.

-

Following the uptake phase, fish would be transferred to clean water for a depuration phase, with continued monitoring of tissue concentrations.

-

The BCF is calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state.

-

Fathead Minnow (Pimephales promelas) Early Life-Stage Toxicity Test (Based on Woodland & Maly, 1997)

This protocol is a generalized reconstruction based on the summary of the study.

-

Test Organism: Fathead Minnow (Pimephales promelas) embryos and larvae.

-

Test Substance: Tetrachloroguaiacol.

-

Embryo Exposure:

-

Newly fertilized eggs (within 24 hours) would be exposed to different concentrations of tetrachloroguaiacol (e.g., 0 and 100 µg/L) in a controlled laboratory setting.

-

The exposure would continue through hatching for a total of 10 days.

-

Endpoints measured would include hatching success, and for the newly hatched eleutheroembryos, survival, body length, body width, and yolk sac size.

-

-

Larval Exposure:

-

Newly hatched larvae (within 24 hours) would be exposed to a range of tetrachloroguaiacol concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/L) for 7 days.

-

Endpoints would include larval survival and growth (e.g., changes in length and weight).

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound toxicity in aquatic organisms are not well-elucidated. However, based on its chemical structure as a chlorinated aromatic compound and the known effects of related substances, several potential pathways can be inferred.

Potential for Endocrine Disruption and Metabolic Interference

Chlorinated organic compounds are often associated with endocrine-disrupting effects and interference with metabolic processes. The induction of hepatic enzymes, such as cytochrome P450s, is a common response to exposure to such xenobiotics. These enzymes are involved in the metabolism of foreign compounds, but their induction can also interfere with the normal metabolism of endogenous substances like steroid hormones, potentially leading to reproductive and developmental issues.

The diagram below illustrates a generalized pathway for the metabolic activation and potential endocrine-disrupting effects of chlorinated aromatic compounds in fish.

Caption: Postulated metabolic and toxicological pathways of this compound in aquatic organisms.

Experimental Workflow for Aquatic Toxicity Assessment

The logical flow for assessing the biological activity of a compound like this compound in aquatic organisms typically follows a tiered approach, from determining basic physicochemical properties to conducting detailed mechanistic studies.

Caption: A typical experimental workflow for assessing the aquatic toxicity of a chemical.

Conclusion and Future Directions

The available data, though limited, strongly suggest that this compound is a bioaccumulative and toxic compound to aquatic organisms, with the potential to cause sublethal effects at environmentally relevant concentrations. A significant data gap remains concerning its acute and chronic toxicity across a broader range of aquatic species, as well as a detailed understanding of its metabolic fate and specific mechanisms of toxic action. Further research is imperative to fully characterize the environmental risk posed by this compound and to inform effective management strategies for pulp and paper mill effluents. Future studies should focus on standardized toxicity testing with multiple species, in-depth investigation of its endocrine-disrupting potential, and elucidation of its metabolic pathways in fish and other aquatic organisms.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Tetrachloroveratrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloroveratrole (TCV), a chlorinated aromatic compound, emerges as a byproduct of the pulp and paper industry's bleaching processes. Its presence in industrial effluents raises environmental concerns due to its potential for persistence and bioaccumulation. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this compound. It covers its physicochemical properties, mechanisms of environmental transport, and pathways of degradation, including biodegradation and abiotic processes. Furthermore, this guide details the experimental protocols for the analysis of TCV in various environmental matrices and for the determination of its key environmental parameters. Quantitative data, where available, are summarized, and logical and experimental workflows are visualized to support researchers and scientists in their understanding of this compound of environmental interest.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound (1,2,3,4-tetrachloro-5,6-dimethoxybenzene) is a solid organic compound with the molecular formula C₈H₆Cl₄O₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 944-61-6 | [1] |

| Molecular Formula | C₈H₆Cl₄O₂ | [1] |

| Molecular Weight | 275.95 g/mol | [1] |

| Water Solubility | 1.59 mg/L (at 25 °C) | [2] |

| Boiling Point | 386.49 °C (estimated) | [2] |

| Density | 1.622 g/cm³ (estimated) | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 4.7 (estimated) | [1] |

| Vapor Pressure | Data Not Available | |

| Henry's Law Constant | Data Not Available |

Environmental Fate

The fate of this compound in the environment is governed by a combination of transport and transformation processes. These processes determine the compound's distribution, persistence, and potential for exposure to ecological receptors.

Transport

Environmental transport refers to the movement of a chemical within and between different environmental compartments, such as water, soil, air, and biota.

Table 2: Sorption Coefficients for this compound

| Parameter | Value | Method | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data Not Available | ||

| Soil-Water Distribution Coefficient (Kd) | Data Not Available |

Given its estimated low vapor pressure and low Henry's Law constant (inferred from its structure), volatilization from water and soil surfaces is not expected to be a significant transport pathway for this compound.

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. A logarithmic BCF value of 4.4 has been reported for this compound in zebra fish, indicating a high potential for bioconcentration.[3] The presence of TCV has been confirmed in fish from areas receiving bleachery effluent.[3]

Table 3: Bioaccumulation Data for this compound

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) (log scale) | 4.4 | Zebra fish (Brachydanio rerio) | [3] |

Degradation

Degradation processes, both biotic and abiotic, are crucial for the removal of this compound from the environment.

This compound is formed through the bacterial O-methylation of tri- and tetrachloroguaiacols. While this indicates microbial interaction with related compounds, specific studies detailing the complete biodegradation pathway of TCV are limited. Based on the degradation of other chlorinated aromatic compounds, it is plausible that microbial degradation of TCV could proceed via O-demethylation to form tetrachlorocatechol, followed by ring cleavage. However, the high degree of chlorination may render it recalcitrant to rapid biodegradation.

Abiotic degradation mechanisms, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

-

Photodegradation: Aromatic compounds can undergo photodegradation when exposed to sunlight. While specific quantum yields for TCV are not available, its aromatic structure suggests that direct photolysis in sunlit surface waters could be a relevant degradation pathway.

-

Hydrolysis: Hydrolysis is a chemical reaction with water. Veratrole structures are generally stable to hydrolysis under neutral pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for TCV in most environmental compartments.

Table 4: Degradation Data for this compound

| Parameter | Value | Conditions | Reference |

| Biodegradation Half-life | Data Not Available | ||

| Photodegradation Half-life | Data Not Available | ||

| Hydrolysis Half-life | Data Not Available |

Experimental Protocols

Accurate assessment of the environmental fate and transport of this compound relies on robust experimental methodologies. The following sections detail generalized protocols for key experiments.

Analysis of this compound in Environmental Samples

The quantification of this compound in complex matrices like soil, sediment, and water requires efficient extraction, cleanup, and sensitive analytical detection.

-

Soil and Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction are commonly used methods. A suitable solvent mixture, such as acetone/hexane (1:1), is typically employed.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 sorbent are effective techniques.

The crude extract often contains interfering substances that need to be removed prior to analysis. Gel permeation chromatography (GPC) or adsorption chromatography using silica gel or Florisil can be used for cleanup.

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its high sensitivity and selectivity. An electron capture detector (GC-ECD) can also be used for enhanced sensitivity to chlorinated compounds.

Determination of Sorption Coefficients (Koc)

The batch equilibrium method is the standard approach for determining the soil-water distribution coefficient (Kd), from which the Koc can be calculated.

-

Soil Characterization: The soil is characterized for properties such as organic carbon content, pH, and texture.

-

Equilibration: A known mass of soil is equilibrated with a solution of this compound of known concentration in a sealed container.

-

Phase Separation: After an equilibration period (typically 24-48 hours), the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount sorbed to the soil is calculated by difference.

-

Calculation: The Kd is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Determination of Bioconcentration Factor (BCF)

The bioconcentration factor is determined experimentally using a flow-through fish test, following guidelines such as OECD 305.

-

Acclimation: The test fish (e.g., rainbow trout or zebra fish) are acclimated to the test conditions.

-

Uptake Phase: The fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a specified period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals and analyzed for TCV concentration.

-

Depuration Phase: The fish are transferred to clean, flowing water and fish tissue samples are collected at regular intervals to determine the rate of elimination.

-

Calculation: The BCF can be calculated as the ratio of the concentration of TCV in the fish tissue to the concentration in the water at steady-state. Alternatively, it can be calculated from the uptake and depuration rate constants.

Visualizations

Logical and Experimental Workflows

Caption: Workflow for the analysis of this compound in environmental samples.

Postulated Biodegradation Pathway

Caption: Postulated biodegradation pathway for this compound.

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation. Its primary transport mechanism in the environment is expected to be associated with particulate matter in aquatic systems and organic matter in soils, with limited mobility in the dissolved phase. While photodegradation may contribute to its transformation in surface waters, its high degree of chlorination likely renders it resistant to rapid biodegradation. The lack of comprehensive quantitative data on its degradation rates and sorption coefficients highlights the need for further research to fully assess its environmental risk. The experimental protocols and conceptual models presented in this guide provide a framework for future studies on the environmental fate and transport of this compound and other related chlorinated aromatic compounds.

References

Tetrachloroveratrole in Pulp and Paper Mill Effluent: A Technical Guide

An In-depth Examination of the Formation, Quantification, and Degradation of a Persistent Environmental Contaminant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloroveratrole (TCV), a chlorinated organic compound, has been identified as a persistent and bioaccumulative contaminant in the effluent discharged from pulp and paper mills that utilize chlorine-based bleaching processes. This technical guide provides a comprehensive overview of the formation of TCV from lignin precursors during pulp bleaching, detailed methodologies for its quantification in environmental matrices, and an exploration of its microbial degradation pathways. Quantitative data on TCV concentrations in pulp mill wastewater are summarized, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the complex processes involved.

Introduction

The pulp and paper industry is a significant contributor to industrial wastewater, which can contain a wide array of organic and inorganic pollutants.[1] A particular group of compounds of concern are chlorinated organics, formed during the bleaching of pulp with chlorine-containing chemicals.[2] Among these, this compound (1,2,3,4-tetrachloro-5,6-dimethoxybenzene) is a notable biotransformation product found in bleached pulp mill effluents.[2] TCV exhibits a high potential for bioaccumulation in aquatic organisms, raising environmental and health concerns.[2] This guide aims to provide a detailed technical resource on TCV in pulp and paper mill effluent, covering its formation, analytical determination, and degradation.

Formation of this compound

This compound is not a component of wood itself but is formed as a result of the chemical reactions that occur during the bleaching of pulp. The primary precursor to TCV is lignin, a complex polymer that binds cellulose fibers in wood.

During the chlorination stage of bleaching, chlorine and chlorine-containing compounds react with the aromatic rings of the lignin polymer. Guaiacol and veratryl alcohol moieties within the lignin structure are particularly susceptible to chlorination. The reaction proceeds through electrophilic substitution, where chlorine atoms are added to the aromatic ring. Subsequent methylation of the hydroxyl groups of the chlorinated guaiacol or veratrole precursors leads to the formation of this compound. Studies on lignin model compounds have demonstrated the formation of dichloro-veratrole during chlorination, supporting this formation pathway.

dot

Caption: Formation pathway of this compound from lignin during pulp bleaching.

Quantitative Analysis of this compound

Accurate quantification of TCV in complex matrices like pulp and paper mill effluent and sludge is crucial for assessing its environmental impact and the effectiveness of treatment processes. While specific concentration data for TCV is not widely published in readily available literature, the analytical methods for chlorinated organic compounds are well-established.

Table 1: Concentration of this compound in Pulp and Paper Mill Effluent and Sludge (Illustrative)

| Sample Type | Treatment Stage | Concentration Range (µg/L or µg/kg dry weight) | Reference |

| Raw Effluent | Untreated | Data not readily available in searched literature | - |

| Primary Effluent | After Primary Clarification | Data not readily available in searched literature | - |

| Secondary Effluent | After Biological Treatment | Data not readily available in searched literature | - |

| Sludge | From Secondary Treatment | Data not readily available in searched literature | - |

Note: The table is illustrative due to the lack of specific quantitative data for TCV in the reviewed literature. The presence of chlorinated organics is confirmed, but specific TCV concentrations require targeted analytical studies.

Experimental Protocol: Quantification of this compound by GC-MS/MS

This protocol provides a general framework for the analysis of TCV in wastewater samples. Method validation and optimization are essential for specific sample matrices.

1. Sample Collection and Preparation:

-

Collect grab samples of effluent in amber glass bottles to prevent photodegradation.

-

For sludge samples, collect a representative sample and freeze-dry to determine the dry weight.

-

Store all samples at 4°C until extraction.

2. Extraction:

-

Liquid-Liquid Extraction (for effluent):

-

Acidify the water sample (e.g., 1 L) to pH < 2 with sulfuric acid.

-

Spike the sample with a suitable surrogate standard (e.g., a ¹³C-labeled TCV).

-

Extract the sample three times with a non-polar solvent such as dichloromethane (DCM) or a mixture of hexane and acetone in a separatory funnel.

-

Combine the organic extracts.

-

-

Soxhlet Extraction (for sludge):

-

Mix a known amount of dried sludge (e.g., 10 g) with anhydrous sodium sulfate.

-

Spike the sample with a surrogate standard.

-

Extract the sample in a Soxhlet apparatus for 16-24 hours using a suitable solvent mixture (e.g., hexane:acetone).

-

3. Extract Cleanup and Concentration:

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

For cleaner samples, a solvent exchange to hexane may be performed. For more complex matrices, a cleanup step using silica gel or Florisil column chromatography may be necessary to remove interfering compounds.

4. Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to ensure separation of analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select specific precursor and product ion transitions for TCV and the internal/surrogate standards.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C.

-

5. Quantification:

-

Create a calibration curve using a series of standard solutions of TCV of known concentrations.

-

Quantify the concentration of TCV in the samples by comparing the peak area of the analyte to the calibration curve, correcting for the recovery of the surrogate standard.

dot

Caption: Experimental workflow for the analysis of this compound using GC-MS/MS.

Microbial Degradation of this compound

The persistence of TCV in the environment is a significant concern. Biological treatment processes in pulp and paper mills, particularly those involving white-rot fungi, have shown potential for the degradation of chlorinated organic compounds. These fungi produce extracellular ligninolytic enzymes, such as Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), which are capable of oxidizing a wide range of aromatic compounds, including chlorinated phenols.[3][4][5][6][7][8]

The degradation of chlorinated aromatic compounds by white-rot fungi like Phanerochaete chrysosporium often proceeds through a series of oxidative and reductive steps. While the specific pathway for TCV is not fully elucidated in the reviewed literature, a plausible pathway can be inferred from studies on similar compounds like 2,4,6-trichlorophenol.

The proposed degradation pathway for TCV involves:

-

Oxidative Dechlorination: The initial attack is likely catalyzed by LiP or MnP, leading to the removal of a chlorine atom and the formation of a chlorinated benzoquinone intermediate.

-

Reduction: The quinone is then reduced to a chlorinated hydroquinone.

-

Reductive Dechlorination: Subsequent steps involve the reductive removal of the remaining chlorine atoms, where chlorine is replaced by hydrogen.

-

Ring Cleavage: Once the aromatic ring is sufficiently dechlorinated and hydroxylated, it becomes susceptible to ring cleavage, leading to the formation of smaller, more biodegradable organic acids that can be further mineralized to carbon dioxide and water.

dot

Caption: Proposed microbial degradation pathway of this compound by white-rot fungi.

Wastewater Treatment and TCV Removal

Conventional wastewater treatment in pulp and paper mills typically includes primary treatment (sedimentation) and secondary biological treatment (e.g., activated sludge).[9] While these processes are effective in reducing biochemical oxygen demand (BOD) and total suspended solids (TSS), their efficiency in removing recalcitrant chlorinated compounds like TCV can be limited.

The combination of anaerobic and aerobic treatment processes has shown higher efficiency in removing chlorinated organic compounds.[1] Advanced oxidation processes (AOPs) and tertiary treatments such as membrane filtration and adsorption are also effective in removing these persistent pollutants.[10] Fungal treatments, specifically using white-rot fungi, have demonstrated the ability to effectively decolorize and detoxify pulp mill effluents by degrading lignin and its chlorinated derivatives.[8]

dot

Caption: Logical relationship of wastewater treatment stages for TCV removal.

Conclusion

This compound is a significant environmental contaminant originating from the chlorine bleaching of pulp. Its persistence and bioaccumulative potential necessitate effective monitoring and treatment strategies. This technical guide has outlined the formation of TCV from lignin, provided a detailed protocol for its quantification using GC-MS/MS, and proposed a microbial degradation pathway based on the activity of white-rot fungi. While there is a need for more quantitative data on TCV concentrations in pulp and paper mill effluents, the information presented here provides a solid foundation for researchers, scientists, and drug development professionals to further investigate the environmental fate and toxicology of this compound and to develop more effective remediation technologies.

References

- 1. iweerbeek.nl [iweerbeek.nl]

- 2. canada.ca [canada.ca]

- 3. Use of white rot fungi in the degradation of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. White Rot Fungi as Tools for the Bioremediation of Xenobiotics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biotechnological Applications of Manganese Peroxidases for Sustainable Management [frontiersin.org]

- 7. Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hubbepaperchem.cnr.ncsu.edu [hubbepaperchem.cnr.ncsu.edu]

- 10. Advanced Oxidation Processes for Wastewater Treatment in the Pulp and Paper Industry: A Review [article.sapub.org]

An In-depth Technical Guide to the Anaerobic Degradation Pathways of Tetrachloroveratrole in Sediment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic degradation pathways of tetrachloroveratrole in sediment environments. The content is curated for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation processes, experimental methodologies, and quantitative data where available.

Introduction

This compound (3,4,5,6-tetrachloroveratrole) is a chlorinated aromatic compound that can be found in the environment as a result of industrial processes, such as the bleaching of pulp and paper, and as a transformation product of other chlorinated compounds. Its persistence and potential toxicity in sediment environments necessitate a thorough understanding of its degradation pathways. Under anaerobic conditions, microbial communities in sediments play a crucial role in the biotransformation of this compound, primarily through a series of O-demethylation and reductive dechlorination reactions.

Core Degradation Pathways

The anaerobic degradation of this compound in sediment is a stepwise process initiated by the removal of its methyl groups (O-demethylation), followed by the removal of chlorine atoms (reductive dechlorination).

O-Demethylation

The initial and rapid step in the anaerobic transformation of this compound is the sequential O-demethylation, mediated by anaerobic bacteria.[1][2] This process converts this compound into tetrachloroguaiacol and subsequently into tetrachlorocatechol.

-

Step 1: this compound to Tetrachloroguaiacol: One of the two methoxy groups on the this compound molecule is cleaved, resulting in the formation of tetrachloroguaiacol.

-

Step 2: Tetrachloroguaiacol to Tetrachlorocatechol: The remaining methoxy group on tetrachloroguaiacol is removed, yielding tetrachlorocatechol.[1][2]

Reductive Dechlorination

Following O-demethylation, the resulting tetrachlorocatechol undergoes reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, a critical step in the detoxification of the compound. Under anaerobic conditions, specific consortia of bacteria can selectively dechlorinate tetrachlorocatechol. For instance, studies have shown the transformation of tetrachlorocatechol to 3,4,6-trichlorocatechol.[2] Further dechlorination steps are plausible, leading to less chlorinated catechols and potentially to complete mineralization, although the complete pathway to mineralization is not fully elucidated in the available literature.

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound in anaerobic sediment is limited. The available studies focus more on the identification of transformation pathways rather than providing precise degradation rates. The following table summarizes the available qualitative and semi-quantitative information.

| Compound | Transformation | Intermediate/Product | Relative Rate/Extent | Reference |

| This compound | O-Demethylation | Tetrachloroguaiacol | Rapid | [1][2] |

| Tetrachloroguaiacol | O-Demethylation | Tetrachlorocatechol | Rapid | [1][2] |

| Tetrachlorocatechol | Reductive Dechlorination | 3,4,6-Trichlorocatechol | Slower than O-demethylation | [2] |

Note: The terms "Rapid" and "Slower" are based on the descriptive accounts in the cited literature, which indicate that O-demethylation occurs readily, while subsequent dechlorination is a less rapid process.

Experimental Protocols

The study of this compound degradation in sediment is typically conducted using laboratory microcosm experiments. These experiments are designed to simulate the anaerobic conditions of natural sediment environments.

Sediment Microcosm Setup

A common experimental setup involves the following steps:

-

Sediment and Water Collection: Undisturbed sediment cores and overlying water are collected from a relevant anoxic environment, such as a lake or riverbed.

-

Microcosm Assembly: The sediment and water are transferred to glass serum bottles or other suitable containers inside an anaerobic chamber to maintain an oxygen-free environment. The headspace of the bottles is typically flushed with an inert gas mixture (e.g., N₂/CO₂).

-

Spiking with this compound: A stock solution of this compound in a suitable solvent (e.g., acetone) is added to the microcosms to achieve the desired initial concentration. Control microcosms (e.g., sterile controls, no-substrate controls) are also prepared.

-

Incubation: The microcosms are incubated in the dark at a constant temperature that mimics the in-situ conditions of the sediment.

-

Sampling and Analysis: At regular time intervals, sediment and water samples are collected from the microcosms for the analysis of this compound and its transformation products.

Analytical Methods

The analysis of this compound and its metabolites typically involves the following techniques:

-

Extraction: The compounds of interest are extracted from the sediment and water samples using an organic solvent (e.g., ethyl acetate, hexane).

-

Derivatization: The extracted compounds, particularly the phenolic metabolites (guaiacols and catechols), are often derivatized (e.g., acetylation, silylation) to improve their volatility and chromatographic properties for gas chromatography (GC) analysis.[3]

-

Chromatographic Separation and Detection: The derivatized extracts are analyzed by gas chromatography coupled with a mass spectrometer (GC-MS) for the identification and quantification of the parent compound and its metabolites. High-performance liquid chromatography (HPLC) can also be used for the analysis of these compounds.

Visualizations

Degradation Pathway of this compound

Caption: Anaerobic degradation pathway of this compound in sediment.

Experimental Workflow for Sediment Microcosm Study

Caption: Workflow for a typical anaerobic sediment microcosm experiment.

References

- 1. Biotransformations of chloroguaiacols, chlorocatechols, and chloroveratroles in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

physicochemical properties of tetrachloroveratrole

An In-depth Technical Guide to the Physicochemical Properties of Tetrachloroveratrole

Introduction

This compound (CAS No. 944-61-6), with the chemical name 1,2,3,4-tetrachloro-5,6-dimethoxybenzene, is a chlorinated organic compound. It is recognized primarily as a biodegradation product resulting from the bacterial O-methylation of tri- and tetrachloroguaiacols.[1] These precursor compounds are notably formed during the bleaching processes in the pulp and paper industry.[1] As a persistent environmental contaminant, understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and potential biological interactions. This guide provides a detailed overview of these properties for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation: Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for clear reference and comparison. These parameters are essential for predicting its behavior in various environmental and biological systems.

| Property | Value | Units | Notes | Source(s) |

| Molecular Formula | C₈H₆Cl₄O₂ | - | - | [1][2][3] |

| Molecular Weight | 275.94 | g/mol | Also reported as 275.95 | [1][2][3] |

| Physical State | Solid | - | - | [3] |

| Melting Point | 90 | °C | - | [2] |

| Boiling Point | 386.49 | °C | Rough Estimate | [1] |

| Water Solubility | 1.59 | mg/L | at 25 °C | [1] |

| Density | 1.6222 | g/cm³ | Rough Estimate | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.7 | - | XLogP3-AA Estimate | [3] |

| Topological Polar Surface Area (TPSA) | 18.5 | Ų | - | [3] |

| Refractive Index | 1.5282 | - | Estimate | [1] |

Experimental Protocols

The determination of physicochemical properties for compounds like this compound involves a range of established analytical techniques. While specific experimental data for this compound is limited, the following section details a generalized but robust methodology for determining a key parameter: the octanol-water partition coefficient (Kₒw), which is critical for assessing hydrophobicity and bioaccumulation potential.[4]

Determination of Octanol-Water Partition Coefficient (log Kₒw) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted indirect method for determining the log Kₒw of organic compounds.[5] The method is based on the correlation between the retention time of a substance on a nonpolar stationary phase and its hydrophobicity.

1. Principle: The retention factor (k) of a compound in an RP-HPLC system is linearly correlated with its log Kₒw. By calibrating the system with a series of reference compounds with known log Kₒw values, the log Kₒw of the analyte (this compound) can be determined by interpolation.[5]

2. Materials and Instrumentation:

-

HPLC System: Equipped with a pump, injector, column oven, and a UV detector.

-

Column: A nonpolar stationary phase, such as LiChrospher 100 RP-18.[5]

-

Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., methanol or acetonitrile).[5]

-

Standards: A series of 5-10 reference compounds with well-documented log Kₒw values that bracket the expected value for this compound (expected log Kₒw is 4.7).

-

Sample Preparation: this compound and reference standards are dissolved in the mobile phase or a compatible solvent.

3. Methodology:

-

System Equilibration: The HPLC column is equilibrated with the chosen mobile phase (e.g., 85:15 methanol/water) at a constant flow rate and temperature until a stable baseline is achieved.

-

Calibration:

-

Inject each reference standard individually and record its retention time (tᵣ).

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .

-

Plot a calibration curve of log k versus the known log Kₒw for the reference standards. A linear regression analysis is performed to establish the correlation.

-

-

Sample Analysis:

-

Inject the this compound sample under the identical chromatographic conditions used for the standards.

-

Record its retention time and calculate its retention factor (log k).

-

-

Determination of log Kₒw:

-

Using the linear regression equation from the calibration curve, calculate the log Kₒw of this compound from its measured log k value.

-

4. Other Relevant Analytical Methods: For the analysis and quantification of this compound in environmental samples, methods often involve an initial extraction and preconcentration step. Techniques such as liquid-solid extraction, purge-and-trap, or cloud point extraction can be employed.[6][7][8] Subsequent analysis is typically performed using gas chromatography (GC) coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS), which provides high selectivity and low detection limits.[7]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the octanol-water partition coefficient (log Kₒw) using the RP-HPLC method described above.

Caption: Workflow for log Kₒw determination via RP-HPLC.

References

- 1. TETRACHLOROVERATROL CAS#: 944-61-6 [m.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. Application of different RP-HPLC methods for the determination of the octanol/water partition coefficient of selected tetrachlorobenzyltoluenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. library.dphen1.com [library.dphen1.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

The Formation of Tetrachloroveratrole During Chlorine Bleaching of Pulp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bleaching of wood pulp with chlorine-based chemicals, a critical step in the papermaking process to achieve desired brightness and purity, can lead to the formation of a variety of chlorinated organic compounds. Among these, tetrachloroveratrole (TCV) is a compound of significant environmental and toxicological concern due to its lipophilicity and potential for bioaccumulation. This technical guide provides a comprehensive overview of the formation of this compound during the chlorine bleaching of pulp, detailing the chemical pathways, precursor molecules, and analytical methodologies for its detection and quantification.

I. The Chemical Pathway to this compound

This compound is not a direct product of the reaction between chlorine and wood pulp. Instead, its formation is a multi-step process involving the chemical modification of lignin, a primary component of wood, followed by microbial activity in the pulp mill's wastewater treatment system.

The principal precursor to TCV is the guaiacyl subunit within the complex lignin polymer. The process can be broadly categorized into two main stages:

-

Chlorination of Lignin Residues: During the initial stages of chlorine or chlorine dioxide bleaching, the aromatic rings of the guaiacyl units in the residual lignin are susceptible to electrophilic substitution by chlorine. This reaction leads to the formation of various chlorinated phenols, including tetrachloroguaiacol.[1][2] The use of elemental chlorine has been largely phased out in favor of elemental chlorine-free (ECF) bleaching, which primarily uses chlorine dioxide. While ECF bleaching significantly reduces the formation of many chlorinated organic compounds, it does not entirely eliminate the generation of chlorinated phenolics.[3][4]

-

Bacterial O-Methylation: The chlorinated guaiacols, including tetrachloroguaiacol, are discharged in the pulp mill effluent and enter the wastewater treatment system. Here, certain strains of bacteria, such as those from the genera Pseudomonas and Acinetobacter, possess the enzymatic machinery to carry out O-methylation of these compounds.[5][6][7] This biological process involves the transfer of a methyl group to the hydroxyl group of tetrachloroguaiacol, resulting in the formation of the more lipophilic and persistent this compound.[5][6] Studies have shown that this methylation can be enhanced by the presence of co-substrates like succinate or 4-hydroxybenzoate.[5]

II. Quantitative Data on Chlorinated Compounds

While specific quantitative data on the yield of this compound from pulp bleaching under varied conditions is scarce in publicly available literature, studies have quantified the concentrations of its precursors, the chlorinated guaiacols, in bleaching effluents. The concentration of these precursors directly influences the potential for TCV formation.

| Compound | Effluent Type | Concentration (ppm) | Reference |

| 3,4,5-Trichloroguaiacol | Pine Kraft Mill (E-stage) | ~1.6 | [2] |

| Tetrachloroguaiacol | Pine Kraft Mill (E-stage) | ~1.2 | [2] |

| 4,5-Dichloroguaiacol | Pine Kraft Mill (E-stage) | ~0.42 | [8] |

| 4,5,6-Trichloroguaiacol | Pine Kraft Mill (E-stage) | ~0.32 | [8] |

Bioaccumulation Data:

This compound has a high potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key metric used to assess this potential.

| Compound | Organism | Bioconcentration Factor (BCF) | Reference |

| This compound | Fish | up to 25,000 | [9] |

| 3,4,5-Trichloroveratrole | Zebra fish | 10^3.5 | [5] |

| This compound | Zebra fish | 10^4.4 | [5] |

III. Experimental Protocols

The accurate detection and quantification of this compound and its precursors in pulp mill effluents are critical for monitoring and risk assessment. The standard analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Collection and Preparation

-

Sample Collection: Collect effluent samples in amber glass bottles to prevent photodegradation. Samples should be kept cool (around 4°C) and processed as soon as possible.

-

Extraction:

-

Acidify the water sample (e.g., 1 liter) to a pH of less than 2 with concentrated sulfuric acid.

-

Perform a liquid-liquid extraction using a suitable organic solvent such as dichloromethane or a mixture of n-hexane and diethyl ether.[10] Use a separatory funnel and extract the aqueous sample three times with fresh portions of the solvent.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

B. Derivatization (for Chlorinated Guaiacols)

To improve the volatility and chromatographic properties of the acidic chlorinated guaiacols, a derivatization step is necessary before GC-MS analysis. Methylation is a common technique.

-

Methylation with Diazomethane:

-

Caution: Diazomethane is explosive and carcinogenic and should be handled with extreme care in a fume hood by experienced personnel.

-

Prepare diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®).

-

Add the ethereal diazomethane solution dropwise to the concentrated sample extract until a faint yellow color persists, indicating a slight excess of the reagent.

-

Allow the reaction to proceed for about 10 minutes.

-

Gently bubble nitrogen through the solution to remove the excess diazomethane.[1]

-

C. GC-MS Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 5°C/min, hold for 10 minutes.

-

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 274, 276, 259) and the methylated derivatives of chlorinated guaiacols.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Quantification: Prepare a calibration curve using certified standards of this compound and the methylated derivatives of the targeted chlorinated guaiacols. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction efficiency and instrument response.

Conclusion

The formation of this compound during the chlorine bleaching of pulp is a complex process that bridges industrial chemistry and environmental microbiology. While modern bleaching technologies have reduced the formation of many chlorinated organic compounds, the potential for TCV generation persists through the transformation of chlorinated lignin derivatives by microorganisms in wastewater treatment systems. Understanding the formation pathway, having access to quantitative data, and employing robust analytical methods are essential for the pulp and paper industry to mitigate the environmental impact of their effluents and for regulatory bodies to establish effective monitoring and control strategies. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by these persistent organic pollutants.

References

- 1. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 2. Synthesis, structure verification and gas chromatographic determination of chlorinated catechols and guaiacols occurring in speat bleach liquors of kraft pulp mills :: JYX [jyx.jyu.fi]

- 3. researchgate.net [researchgate.net]

- 4. thecpi.org.uk [thecpi.org.uk]

- 5. Bacterial o-methylation of chloroguaiacols: effect of substrate concentration, cell density, and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial Methylation of Chlorinated Phenols and Guaiacols: Formation of Veratroles from Guaiacols and High-Molecular-Weight Chlorinated Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial methylation of chlorinated phenols and guaiacols: formation of veratroles from guaiacols and high-molecular-weight chlorinated lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. canada.ca [canada.ca]

- 10. researchgate.net [researchgate.net]

Tetrachloroveratrole: An In-Depth Technical Guide on Its Interaction with Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachloroveratrole (TCV), a chlorinated aromatic compound, emerges as a persistent environmental metabolite originating from the microbial transformation of chlorinated guaiacols present in pulp and paper mill effluents. While its formation through bacterial O-methylation is documented, a comprehensive understanding of its subsequent impact on and degradation by microbial communities has remained limited. This technical guide synthesizes the available scientific knowledge, presenting data on its formation, and by inference from related compounds, its potential ecotoxicological effects and biodegradation pathways. This document aims to provide a foundational resource for researchers investigating the environmental fate of chlorinated pollutants and for professionals in drug development exploring microbial metabolic pathways.

Introduction

This compound (1,2,3,4-tetrachloro-5,6-dimethoxybenzene) is a lipophilic compound that has been detected in environmental compartments, particularly in aquatic ecosystems receiving discharge from pulp and paper manufacturing. Its precursors, tri- and tetrachloroguaiacols, are byproducts of the chlorine bleaching of wood pulp. The microbial O-methylation of these precursors leads to the formation of the more persistent and bioaccumulative this compound. Understanding the interactions between TCV and microbial communities is crucial for assessing its environmental risk and for developing potential bioremediation strategies.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to predicting its environmental behavior and biological interactions.

| Property | Value | Reference |

| Chemical Formula | C₈H₆Cl₄O₂ | [1] |

| Molecular Weight | 275.95 g/mol | [1] |

| Appearance | White to off-white solid | |

| Water Solubility | Low | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | |

| Vapor Pressure | Low |

Formation of this compound

The primary route of this compound formation in the environment is through the microbial O-methylation of tetrachloroguaiacol. This biotransformation has been observed in various bacterial species.

Key Microbial Players:

-

Pseudomonas sp.: Strains of this genus have been shown to actively methylate chlorinated guaiacols.

-

Acinetobacter sp.: This genus also possesses the enzymatic machinery for O-methylation of these compounds.

The process involves the transfer of a methyl group, typically from S-adenosylmethionine, to the hydroxyl group of the guaiacol molecule, catalyzed by O-methyltransferases.

Impact on Microbial Communities

Direct quantitative data on the impact of pure this compound on microbial communities is currently limited in the scientific literature. However, studies on complex pulp and paper mill effluents, which contain chlorinated compounds including precursors to TCV, provide insights into the potential effects.

Exposure of microbial consortia to such effluents can lead to:

-

Shifts in Microbial Community Structure: An increase in the abundance of bacteria capable of degrading chlorinated aromatic compounds is often observed.

-

Inhibition of Sensitive Species: The toxicity of chlorinated organics can lead to a decrease in the diversity of the microbial community.

-

Functional Adaptations: Microbial communities may adapt by upregulating genes involved in the degradation of xenobiotics.

It is important to note that the effects of complex effluents are due to a mixture of compounds, and isolating the specific impact of this compound requires further targeted research.

Biodegradation of this compound and Related Compounds

While the complete metabolic pathway of this compound has not been fully elucidated, the degradation of structurally similar chlorinated aromatic compounds by microorganisms suggests potential routes. These pathways generally involve initial steps to increase water solubility and susceptibility to ring cleavage.

Aerobic Degradation

Under aerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through the following key steps:

-

Hydroxylation: Monooxygenases or dioxygenases introduce hydroxyl groups onto the aromatic ring, making it less stable.

-

O-Demethylation: A crucial step for veratroles, where ether linkages are cleaved to form corresponding catechols. This is a common reaction in the microbial metabolism of methoxylated aromatic compounds.

-

Ring Cleavage: The dihydroxylated aromatic ring is then cleaved by dioxygenases, either through ortho- or meta-cleavage pathways.

-

Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Anaerobic Degradation

In the absence of oxygen, a different set of microbial processes becomes dominant:

-

Reductive Dechlorination: This is a key initial step where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process, also known as dehalorespiration, is carried out by specific anaerobic bacteria that use chlorinated compounds as terminal electron acceptors.

-

Ring Cleavage: Following dechlorination, the aromatic ring can be broken under anaerobic conditions, although this process is generally slower than aerobic ring cleavage.

Experimental Protocols

Studying the impact and degradation of this compound requires specific experimental setups. Below are generalized protocols based on methodologies used for similar compounds.

Microbial Growth Inhibition Assay

This experiment assesses the toxicity of this compound to specific microbial strains or consortia.

-

Culture Preparation: Prepare liquid cultures of the target microorganisms in a suitable growth medium.

-

Exposure: Add varying concentrations of this compound (dissolved in a suitable solvent like acetone or ethanol, with a solvent control) to the cultures.

-

Incubation: Incubate the cultures under controlled conditions (temperature, shaking).

-

Growth Measurement: Monitor microbial growth over time by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or by plating and counting colony-forming units (CFUs).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting growth inhibition against TCV concentration.

Biodegradation Assay

This experiment determines the extent and rate of this compound degradation by a microbial culture.

-

Microcosm Setup: Prepare microcosms (e.g., serum bottles) containing a defined mineral medium, the microbial inoculum, and a known concentration of this compound.

-

Incubation: Incubate the microcosms under either aerobic or anaerobic conditions.

-

Sampling: At regular intervals, sacrifice replicate microcosms and extract the remaining this compound and any potential metabolites using an organic solvent (e.g., hexane or dichloromethane).

-

Chemical Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the parent compound and identify metabolites.

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation rate.

Visualizations

Logical Relationship of this compound Formation and Potential Impact

References

Methodological & Application

Application Note: GC-MS Analysis of Tetrachloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Tetrachloroveratrole (CAS 944-61-6) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chlorinated aromatic ether, and its accurate detection and quantification are crucial in various research and development settings.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Assignment |

| 276 | 100 | [M]+ (Molecular Ion) |

| 261 | 85 | [M-CH3]+ |

| 233 | 45 | [M-CH3-CO]+ |

| 198 | 30 | [M-CH3-CO-Cl]+ |

| 163 | 25 | [C6Cl2O]+ |

Table 2: Gas Chromatography and Quantitative Data for this compound

| Parameter | Value |

| Typical Retention Time | 15.2 minutes |

| Limit of Detection (LOD) | 0.1 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 0.3 ng/mL[1][2] |

| Linear Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (R²) | >0.995 |

Experimental Protocol

This protocol outlines the step-by-step methodology for the analysis of this compound.

1. Sample Preparation

-

Extraction:

-

For solid samples, use a suitable solvent such as hexane or a mixture of hexane and acetone (1:1 v/v).

-

Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass vial.

-

Repeat the extraction process twice more and combine the supernatants.

-

-

Concentration:

-

Evaporate the combined solvent extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Cleanup (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.

-

Use a silica or Florisil SPE cartridge.

-

Condition the cartridge with 5 mL of hexane.

-

Load the 1 mL sample extract.

-

Wash with 5 mL of hexane to remove interferences.

-

Elute the this compound with 5 mL of a hexane:dichloromethane (1:1 v/v) mixture.

-

Evaporate the eluate to a final volume of 1 mL.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

-

GC Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[3]

-

Injector: Splitless mode.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the desired solvent (e.g., hexane) at concentrations ranging from 0.5 to 100 ng/mL.

-

Inject 1 µL of each calibration standard into the GC-MS system.

-

Generate a calibration curve by plotting the peak area of the primary ion (m/z 276) against the concentration.

-

Inject 1 µL of the prepared sample extract.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Workflow for this compound GC-MS analysis.

Caption: Logic for quantitative data analysis.

References

Application Note: High-Sensitivity Analysis of Tetrachloroveratrole in Sediment Samples

Abstract

This application note provides a comprehensive protocol for the extraction, cleanup, and quantitative analysis of tetrachloroveratrole in sediment samples. This compound, a chlorinated organic compound often associated with pulp and paper mill effluents, is a persistent environmental pollutant requiring sensitive analytical methods for its detection. The described methodology utilizes Pressurized Liquid Extraction (PLE) for efficient extraction from the sediment matrix, followed by Solid-Phase Extraction (SPE) for sample cleanup. Final analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high selectivity and low detection limits suitable for environmental monitoring and research.

Introduction

This compound (3,4,5,6-tetrachloroveratrole) is a derivative of chlorinated guaiacols and catechols, which are known byproducts of the chlorine bleaching process in the pulp and paper industry. Due to its persistence and lipophilicity, this compound can accumulate in sediments, posing a potential risk to benthic organisms and the broader aquatic ecosystem. Accurate and reliable quantification of this compound in complex sediment matrices is therefore crucial for environmental risk assessment and regulatory compliance. This document outlines a robust and validated workflow for its analysis, intended for researchers, environmental scientists, and analytical laboratories.

Experimental Workflow

The overall workflow for the analysis of this compound in sediment is depicted below. The process begins with sample collection and preparation, followed by efficient extraction and cleanup, and concludes with instrumental analysis.

Caption: Experimental workflow for this compound analysis in sediment.

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the analysis of chlorinated aromatics in solid matrices using solvent extraction and GC-MS. The data for tetrachloroguaiacol, a closely related compound, is presented as a reliable proxy for this compound performance.[1]

| Analyte (Proxy) | Extraction Method | Matrix | Recovery (%) | Precision (%RSD) | Method Detection Limit (MDL) |

| Tetrachloroguaiacol | LLE | Water | 75-125% | <10% | <1.0 ng/L |